![molecular formula C16H16ClN3O B2383835 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole CAS No. 876891-19-9](/img/structure/B2383835.png)

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

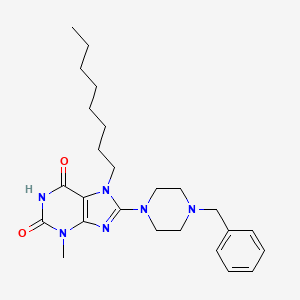

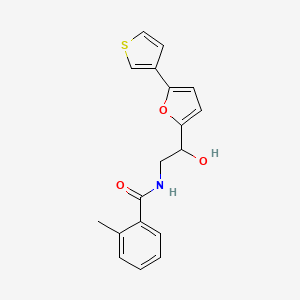

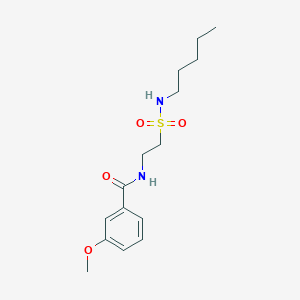

The compound “1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole” is an organic compound containing a benzotriazole group, a propyl linker, and a 4-chloro-3-methylphenoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzotriazole with a suitable 3-(4-chloro-3-methylphenoxy)propyl derivative .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzotriazole ring attached to a 4-chloro-3-methylphenoxy group via a three-carbon (propyl) linker .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzotriazole group, the ether linkage, and the chloro-substituted aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzotriazole, ether, and chloro-substituted aromatic ring) would influence its properties .Wissenschaftliche Forschungsanwendungen

UV Stabilizers and Environmental Presence

Environmental Detection and Analysis Benzotriazoles, including variants similar to 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, are widely used as UV filters in various products and as corrosion inhibitors in industrial applications. Their presence in environmental samples like sediment and sewage sludge has been documented, highlighting their persistence and potential ecological impact. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been employed for their detection and quantification, indicating widespread environmental distribution and accumulation (Zhang et al., 2011).

Degradation Studies Research into the degradation mechanisms of benzotriazoles under various conditions, such as aerobic biological degradation in activated sludge and sunlight photolysis, has provided insights into their environmental fate. Transformation products and pathways have been identified, suggesting partial persistence and the role of both biotic and abiotic processes in their degradation (Huntscha et al., 2014); (Weidauer et al., 2016).

Toxicity and Environmental Impact The toxicity of benzotriazole derivatives towards aquatic species has been explored, indicating their potential to induce toxic effects in the environment. Studies have assessed the acute toxicity of these compounds to bacteria, fish, and invertebrates, contributing to understanding their ecological risks (Pillard et al., 2001).

Human Exposure and Health Effects Investigations into the presence of benzotriazole derivatives in human urine across several countries have provided evidence of human exposure to these compounds. This research underscores the need for further studies on their health implications and potential pathways of human exposure (Asimakopoulos et al., 2013).

Chemical Synthesis and Applications Beyond environmental concerns, research on benzotriazoles includes their synthesis for various applications, such as enzymatic synthesis of UV-absorbers for polymer materials, highlighting their utility in industrial processes (Schroeder et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O/c1-12-11-13(7-8-14(12)17)21-10-4-9-20-16-6-3-2-5-15(16)18-19-20/h2-3,5-8,11H,4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNUFVCYHZPDCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)

![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)

![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)

![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)